molecular formula C27H25Cl2N5O2S B2643182 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393871-16-4

2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2643182
CAS No.: 393871-16-4
M. Wt: 554.49
InChI Key: HWZJMNWAIJZXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H25Cl2N5O2S and its molecular weight is 554.49. The purity is usually 95%.
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Biological Activity

The compound 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action derived from various studies.

  • Molecular Formula : C26H22Cl2N5O2S
  • Molecular Weight : 558.45 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The 2,5-dimethylphenyl moiety has been noted for its effectiveness against various strains of bacteria and fungi. For instance:

  • Compounds derived from the N-2,5-dimethylphenylthioureido scaffold have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anticancer Properties

The triazole ring present in the compound is known for its role in anticancer activity. Triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by:

  • Targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : The compound may bind to the ATP-binding site of CDK enzymes, inhibiting their activity and disrupting cell cycle progression.
  • Induction of Apoptosis : By interfering with signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

StudyFindings
Kopecky et al. (2008)Identified potent CDK inhibitors among triazole derivatives, suggesting potential for cancer therapy .
Recent MDPI Research (2023)Highlighted the antimicrobial efficacy of phenylpropanoids containing similar moieties against resistant strains .

Properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)34-24(14-30-26(36)21-10-9-19(28)13-22(21)29)32-33-27(34)37-15-25(35)31-23-12-17(2)7-8-18(23)3/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJMNWAIJZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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